molecular formula C13H9ClN2S B1487935 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine CAS No. 1267224-50-9

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine

Cat. No. B1487935
CAS RN: 1267224-50-9
M. Wt: 260.74 g/mol
InChI Key: XSUQSBHGQBCFCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(3-Chlorophenyl)ethylamine, has been reported. It has a molecular formula of C8H10ClN .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(3-chlorophenyl)prop-2-en-1-ol, have been reported. It has a molecular weight of 168.62000, but its density, boiling point, and melting point are not available .

Scientific Research Applications

Antioxidant and Antibacterial Agents

Research has shown the synthesis of new benzothiazole derivatives with significant antioxidant properties, comparing favorably to ascorbic acid. These compounds, including variations of benzothiazolopyridine and benzothiazolyl-triazole derivatives, have been evaluated for their antibacterial efficacy, showing notable inhibition against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, though displaying no activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli (Arafat et al., 2022).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition performance, particularly in protecting mild steel in acidic environments. The adsorption and efficacy of these compounds demonstrate significant potential in enhancing corrosion resistance, with specific derivatives showing up to 95% inhibition efficiency at low concentrations. This reflects their strong adsorption characteristics and the promise for applications in industrial corrosion protection (Salarvand et al., 2017).

Antitumor Properties

Studies into the antitumor properties of benzothiazole derivatives, particularly those substituting the aminophenyl group, have highlighted their selective potency against various cancer cell lines, including breast, ovarian, and renal carcinomas. The exploration into amino acid prodrugs of these compounds aims to improve solubility and efficacy, revealing potential for clinical evaluation due to manageable toxic side effects and sustained plasma concentrations capable of eliciting cytocidal activity (Bradshaw et al., 2002).

Synthesis and Characterization of Derivatives

The synthesis of various benzothiazole derivatives has been extensively researched, revealing a broad spectrum of biological activities. These include anti-inflammatory and antibacterial properties, making them subjects of interest for therapeutic applications. The development of these compounds involves novel synthetic routes and characterizations, offering insights into their potential utility in medicine and pharmacology (Hunasnalkar et al., 2010).

Pharmaceutical Applications

Further research into benzothiazole compounds has identified their utility in developing new pharmaceutical agents, with studies revealing the synthesis of novel derivatives exhibiting antimicrobial and antifungal activities. These compounds have been evaluated against a variety of pathogens, showing variable and sometimes significant efficacy, indicating their potential in addressing antimicrobial resistance (Chavan et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Chlorophenyl)ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUQSBHGQBCFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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